(3S,4S,4Ar,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
(3S,4S,4Ar,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Theasapogenol e, also known as camelliagenin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Theasapogenol e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, theasapogenol e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, theasapogenol e can be found in fats and oils and tea. This makes theasapogenol e a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
15399-41-4
VCID:
VC0102309
InChI:
InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
SMILES:
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Molecular Formula:
C30H48O6
Molecular Weight:
504.7 g/mol
(3S,4S,4Ar,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
CAS No.: 15399-41-4
Main Products
VCID: VC0102309
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
CAS No. | 15399-41-4 |
---|---|
Product Name | (3S,4S,4Ar,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Molecular Formula | C30H48O6 |
Molecular Weight | 504.7 g/mol |
IUPAC Name | 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Standard InChI | InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3 |
Standard InChIKey | PADNECYMNLPKRN-HAIONMGCSA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Melting Point | 270-273°C |
Physical Description | Solid |
Description | Theasapogenol e, also known as camelliagenin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Theasapogenol e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, theasapogenol e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, theasapogenol e can be found in fats and oils and tea. This makes theasapogenol e a potential biomarker for the consumption of these food products. |
PubChem Compound | 12302288 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume